molecular formula C13H11Br B010606 2-Phenylbenzyl bromide CAS No. 19853-09-9

2-Phenylbenzyl bromide

Cat. No. B010606
Key on ui cas rn: 19853-09-9
M. Wt: 247.13 g/mol
InChI Key: SEXZHJJUKFXNDY-UHFFFAOYSA-N
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Patent
US04346251

Procedure details

A stirred solution of 58.9 g (0.319 mole) of 2-biphenylmethanol and 6 ml of concentrated sulfuric acid in 67 ml of aqueous 48% hydrobromic acid was heated under reflux for 5 hours. The reaction mixture was cooled to ambient temperature, poured into ice-water, and the resulting mixture extracted with three portions of 100 ml each of diethyl ether. The combined extracts were washed with 50 ml of a saturated aqueous solution of sodium bicarbonate, then with 50 ml of water. The organic layer was dried with magnesium sulfate, filtered and the filtrate concentrated under reduced pressure to give 76.8 g of 2-(bromomethyl)biphenyl as a residual oil. The nmr and ir spectra were consistent with the proposed structure.
Quantity
58.9 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:2]([CH2:7]O)=[CH:3][CH:4]=[CH:5][CH:6]=1.S(=O)(=O)(O)O.[BrH:20]>>[Br:20][CH2:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
58.9 g
Type
reactant
Smiles
C=1(C(=CC=CC1)CO)C1=CC=CC=C1
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with three portions of 100 ml each of diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with 50 ml of a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 76.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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